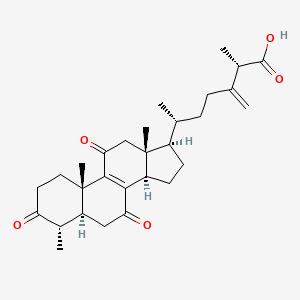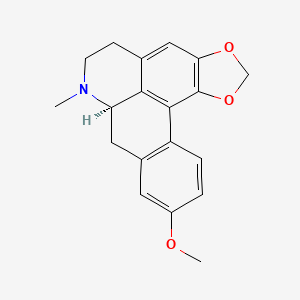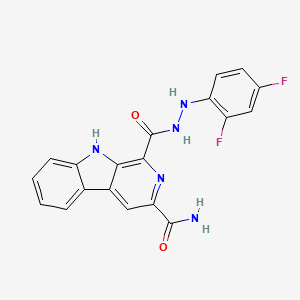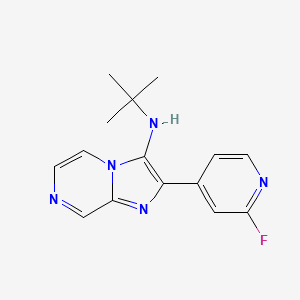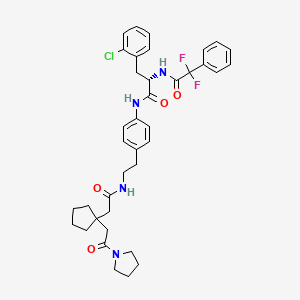
IL-17 modulator 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IL-17 modulator 8 is a small molecule inhibitor that targets the interleukin-17 (IL-17) family of cytokines. These cytokines play a crucial role in the immune response and are associated with various inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and psoriatic arthritis . By modulating the activity of IL-17, this compound aims to reduce inflammation and provide therapeutic benefits for patients suffering from these conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of IL-17 modulator 8 involves several steps, including the preparation of difluorocyclohexyl derivatives. . The reaction conditions often involve the use of strong bases and fluorinating agents to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: IL-17 modulator 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include strong bases, fluorinating agents, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various difluorocyclohexyl derivatives, which are then further modified to create the final this compound compound. These derivatives are essential for the compound’s ability to inhibit IL-17 activity effectively .
Wissenschaftliche Forschungsanwendungen
IL-17 modulator 8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the dynamics of cytokine-receptor interactions and the effects of small molecule inhibitors on protein structures . In biology, this compound is employed to investigate the role of IL-17 in immune responses and inflammatory processes . In medicine, it is being explored as a potential therapeutic agent for treating autoimmune diseases such as psoriasis and rheumatoid arthritis . Additionally, in the industry, this compound is used in the development of new drugs and therapeutic strategies targeting IL-17-related pathways .
Wirkmechanismus
IL-17 modulator 8 exerts its effects by binding to the IL-17 cytokines and altering their dynamics. This binding reduces the flexibility of the cytokines, leading to a decrease in their receptor affinity . The compound targets allosteric sites on the cytokines, causing structural changes that inhibit their interaction with receptors. This mechanism of action effectively reduces the pro-inflammatory activity of IL-17, providing therapeutic benefits for patients with inflammatory and autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
IL-17 modulator 8 is unique compared to other similar compounds due to its specific targeting of IL-17 cytokines and its ability to modulate their dynamics. Similar compounds include other IL-17 inhibitors, such as difluorocyclohexyl derivatives and imidazotriazine derivatives . These compounds also target IL-17 but may differ in their chemical structures and mechanisms of action. This compound stands out due to its high specificity and effectiveness in reducing IL-17 activity .
Similar Compounds
This compound’s unique properties and mechanism of action make it a promising candidate for further research and development in the treatment of inflammatory and autoimmune diseases.
Eigenschaften
Molekularformel |
C38H43ClF2N4O4 |
|---|---|
Molekulargewicht |
693.2 g/mol |
IUPAC-Name |
(2S)-3-(2-chlorophenyl)-2-[(2,2-difluoro-2-phenylacetyl)amino]-N-[4-[2-[[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentyl]acetyl]amino]ethyl]phenyl]propanamide |
InChI |
InChI=1S/C38H43ClF2N4O4/c39-31-13-5-4-10-28(31)24-32(44-36(49)38(40,41)29-11-2-1-3-12-29)35(48)43-30-16-14-27(15-17-30)18-21-42-33(46)25-37(19-6-7-20-37)26-34(47)45-22-8-9-23-45/h1-5,10-17,32H,6-9,18-26H2,(H,42,46)(H,43,48)(H,44,49)/t32-/m0/s1 |
InChI-Schlüssel |
MBHKAJCGQUXUHS-YTTGMZPUSA-N |
Isomerische SMILES |
C1CCC(C1)(CC(=O)NCCC2=CC=C(C=C2)NC(=O)[C@H](CC3=CC=CC=C3Cl)NC(=O)C(C4=CC=CC=C4)(F)F)CC(=O)N5CCCC5 |
Kanonische SMILES |
C1CCC(C1)(CC(=O)NCCC2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3Cl)NC(=O)C(C4=CC=CC=C4)(F)F)CC(=O)N5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


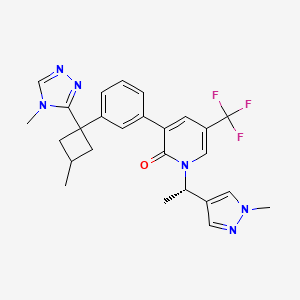

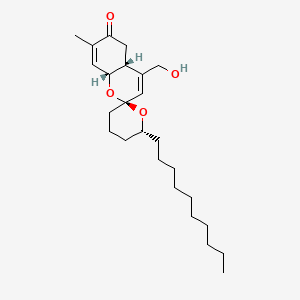

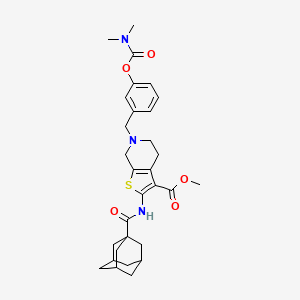

![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)

